molecular formula C16H14N2O3S B6172803 rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid CAS No. 1608863-55-3

rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid

Cat. No.: B6172803
CAS No.: 1608863-55-3
M. Wt: 314.4
InChI Key:
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Description

“rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid” is a complex organic compound that features an indole ring and a thiophene ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Ring: Starting from a precursor such as an aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Formylation and Amide Formation: The thiophene ring can be formylated using Vilsmeier-Haack reaction, followed by amide bond formation with the indole derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds with indole and thiophene rings are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of “rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid” would depend on its specific biological target. Generally, it might interact with proteins or enzymes, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone.

    Thiophene-2-carboxylic acid: A simple thiophene derivative.

Uniqueness

The uniqueness of “rel-(2R)-3-(1H-indol-3-yl)-2-[(thiophen-2-yl)formamido]propanoic acid” lies in its specific combination of indole and thiophene rings, which may confer unique biological activities or chemical properties not found in simpler analogs.

Properties

CAS No.

1608863-55-3

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4

Purity

95

Origin of Product

United States

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